(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c1-11-6-14(23(25)26)4-5-16(11)22-19(24)13(10-21)7-12-8-17(27-2)18(28-3)9-15(12)20/h4-9H,1-3H3,(H,22,24)/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHXFCUMMSQNV-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide, with the CAS number 444172-22-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C19H16BrN3O5
- Molecular Weight : 432.25 g/mol
- Structure : The compound features a prop-2-enamide core with significant substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 2-bromo-4,5-dimethoxybenzaldehyde and appropriate nitrile derivatives. One documented method involves the condensation of these materials in the presence of a base like sodium hydroxide, followed by reduction and recrystallization processes to yield the desired product .
Anticancer Properties
Numerous studies have reported the anticancer potential of this compound:
- Inhibition of Leukemia Cells : The compound has shown significant inhibitory effects against human leukemia cells, specifically CCRF-CEM and its multidrug-resistant variant CEM/ADR5000. IC50 values ranged from 7.1 to 29.7 µM, indicating its potency in targeting these cells.
- Mechanism of Action : The compound's mechanism is believed to involve apoptosis induction in cancer cells, which is critical for its anticancer efficacy. This is supported by cellular assays that demonstrate increased markers of apoptosis in treated cells .
- Case Study : In a recent study involving various cancer cell lines, this compound was found to significantly reduce cell viability and induce cell cycle arrest at the G1 phase. This suggests a potential role in disrupting the proliferative capacity of cancer cells .
Comparative Biological Activity Table
| Compound Name | Target Cells | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | CCRF-CEM | 7.1 - 29.7 | Apoptosis induction |
| Compound A | MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| Compound B | A549 (Lung Cancer) | 10.5 | Apoptosis induction |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide?
The synthesis involves multi-step reactions, including bromination, cyano group addition, and amide formation. Key steps include:
- Bromination : Electrophilic substitution using bromine sources under controlled temperature (e.g., 0–5°C) to ensure regioselectivity.
- Cyano Addition : Nucleophilic substitution with cyanide reagents (e.g., KCN or CuCN) in polar aprotic solvents like DMF.
- Amide Coupling : Condensation of intermediates with 2-methyl-4-nitroaniline using coupling agents (e.g., DCC or EDC) in ethanol or DMSO at 60–80°C .
Optimization requires monitoring via TLC and adjusting solvent polarity (e.g., ethanol for amide formation) to enhance yield (>70%) and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and stereochemistry of this compound?
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the enamide moiety, as demonstrated in structurally analogous brominated acrylamides .
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy, nitro groups) and confirm regiochemistry.
- IR Spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on bioactivity?
- Substituent Variation : Replace bromine with other halogens or modify nitro/methoxy groups to assess effects on cytotoxicity or enzyme inhibition.
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) using standardized IC protocols.
- Computational Modeling : Perform docking studies with target enzymes (e.g., kinases) to predict binding affinities, as seen in structurally similar nitrophenyl acrylamides .
Q. What methodologies are appropriate for resolving contradictions in reported biological activity data across different studies?
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions to minimize variability.
- Dose-Response Curves : Establish consistent concentration ranges (e.g., 1–50 µM) and include positive controls (e.g., doxorubicin).
- Meta-Analysis : Cross-reference data from peer-reviewed studies on analogous compounds (e.g., ’s enzyme inhibition mechanisms) to identify trends .
Q. How can computational chemistry techniques be integrated with experimental data to elucidate the mechanism of action?
- Molecular Docking : Predict interactions with biological targets (e.g., tubulin or DNA topoisomerases) using software like AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations) to validate docking results.
- Experimental Validation : Confirm computational predictions via enzyme inhibition assays (e.g., fluorescence-based kinetics) .
Contradiction Analysis and Optimization
Q. How can conflicting results in synthetic yields or purity be addressed during scale-up?
- Reaction Monitoring : Use inline FTIR or HPLC to detect intermediates and optimize reaction quenching times.
- Solvent Screening : Test alternatives to DMSO (e.g., THF or acetonitrile) to improve solubility and reduce side reactions.
- Catalyst Optimization : Evaluate palladium or copper catalysts for bromination/cyano addition steps to enhance efficiency .
Q. What strategies mitigate steric hindrance effects during amide bond formation?
- Microwave-Assisted Synthesis : Reduce reaction time and improve coupling efficiency under controlled microwave irradiation.
- Bulky Base Additives : Use DMAP or Hünig’s base to facilitate deprotonation in sterically crowded environments.
- Temperature Gradients : Gradually increase temperature (e.g., 25°C → 80°C) to prevent premature intermediate precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
